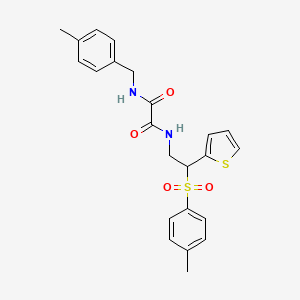![molecular formula C29H31NO7 B2993432 Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-54-5](/img/structure/B2993432.png)
Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C29H31NO7. It has been studied for its anti-juvenile hormone activity .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the literature . The compounds were prepared and their biological activities were evaluated for both anti-juvenile hormone (anti-JH) and JH activity in silkworm larvae, Bombyx mori . Another study also reported the synthesis of similar compounds using the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and ether linkages. It includes a 3,4-dihydro-1H-isoquinolin-1-yl group and a benzoate group, both substituted with methoxy groups.Chemical Reactions Analysis
The compound has been evaluated for its biological activity, particularly its anti-juvenile hormone activity . It was found to induce precocious metamorphosis in 3rd instar larvae and showed JH activity in allatectomized 4th instar larvae .Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Biological Activity
Quantum chemical studies have explored the properties of similar benzoate derivatives, providing insights into their dissociation behaviors and potential biological activities. For example, certain benzohydroxamic acids, which share structural similarities with the compound , have been shown to inhibit mammalian ribonucleotide reductase and exhibit antineoplastic activity in specific leukemia models (Sainsbury, 1975).
Cyclization and Derivative Formation
Research has demonstrated the use of related compounds as starting materials for the synthesis of various heterocyclic compounds. For instance, the Bischler–Napieralski cyclization of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate has been employed to afford products such as 6-oxoisoaporphine, highlighting the compound's utility in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).
Mesomeric Betaines Formation
Studies have explored the reaction of ethynylquinoline with bromobenzoates to produce quinolinium salts. Subsequent saponification of substituted benzoates yielded mesomeric betaines, demonstrating the compound's role in complex chemical transformations and the formation of novel structures (Schmidt et al., 2016).
Antimicrobial Properties
Synthetic efforts have led to the creation of new quinazolines with potential antimicrobial applications. Compounds such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, derived from similar benzoate precursors, have been evaluated for their antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (Desai et al., 2007).
Monoamine Oxidase Inhibitors
Research into the synthesis of styryl-6-bromo-4-quinazolone benzhydrazides from related benzoates has explored their potential as monoamine oxidase inhibitors, suggesting applications in the treatment of neurological disorders (Misra et al., 1980).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-5-36-29(32)19-10-12-21(13-11-19)37-18-24-23-17-27(35-4)26(34-3)16-20(23)14-15-30(24)28(31)22-8-6-7-9-25(22)33-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJADNKKPSSUCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

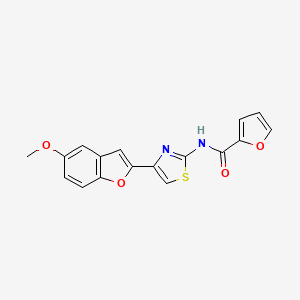
![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)
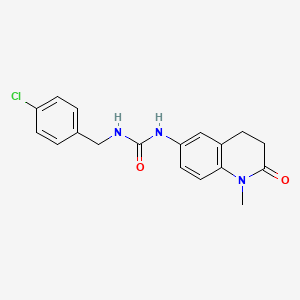
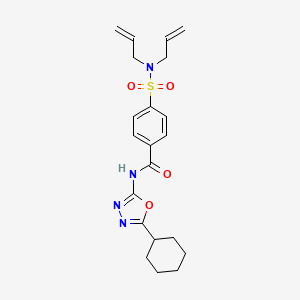
![4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2993355.png)

![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)
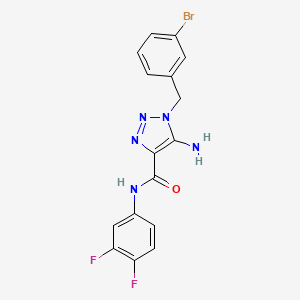
![N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine](/img/structure/B2993362.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2993366.png)
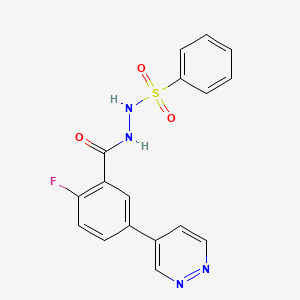
![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)
